(R)-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a tert-butyl group, diphenylphosphanyl group, and a xanthene moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphanyl group, potentially converting it to a phosphine oxide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, the compound’s ability to interact with specific proteins or enzymes can be explored, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine
The compound’s unique structure may allow it to act as a pharmacophore, leading to the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in the synthesis of barbiturates and other compounds.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Used in aryl halide chemistry.
Properties
Molecular Formula |
C43H48NO2PS |
---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H48NO2PS/c1-41(2,3)31-28-26-30(27-29-31)38(44(9)48(45)42(4,5)6)34-22-16-23-35-39(34)46-40-36(43(35,7)8)24-17-25-37(40)47(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-29,38H,1-9H3/t38-,48?/m0/s1 |
InChI Key |
ACQAWZGNHSXJLA-LHPIIVOHSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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